![molecular formula C22H16 B14063568 Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- CAS No. 10243-52-4](/img/structure/B14063568.png)
Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- is an organic compound with a complex structure consisting of two naphthalene units connected by an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- typically involves the reaction of naphthalene derivatives with ethenyl-containing reagents under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, where naphthalene derivatives are coupled with ethenyl halides in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and maximize the yield. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydronaphthalene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogens, nitro groups, and other electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated or nitro-substituted naphthalene derivatives.
Applications De Recherche Scientifique
Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- can be compared with other similar compounds, such as:
Naphthalene: A simpler structure with only one naphthalene unit, used in the production of mothballs and as a precursor for other chemicals.
2-Vinylnaphthalene: A similar structure with a vinyl group attached to the naphthalene ring, used in the synthesis of polymers and other materials.
Naphthalene, 2-(1-methylethenyl)-:
The uniqueness of Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in various fields.
Propriétés
Numéro CAS |
10243-52-4 |
|---|---|
Formule moléculaire |
C22H16 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1-(2-naphthalen-2-ylethenyl)naphthalene |
InChI |
InChI=1S/C22H16/c1-2-8-21-16-17(12-14-18(21)6-1)13-15-20-10-5-9-19-7-3-4-11-22(19)20/h1-16H |
Clé InChI |
VWWJAOLYMQJIOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C=CC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



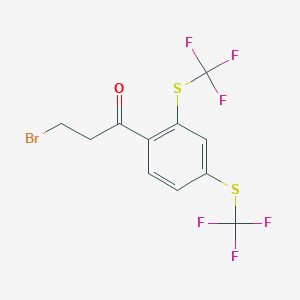
![N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14063507.png)
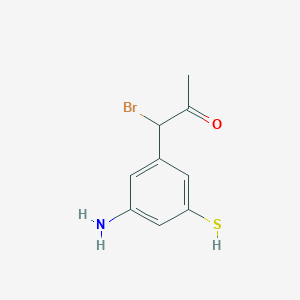
![Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-](/img/structure/B14063520.png)
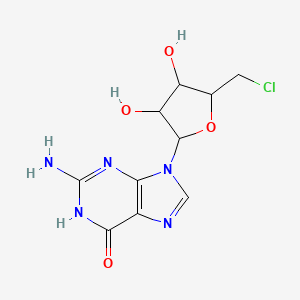
![5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14063527.png)
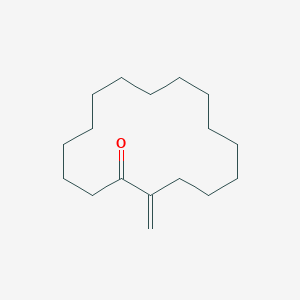
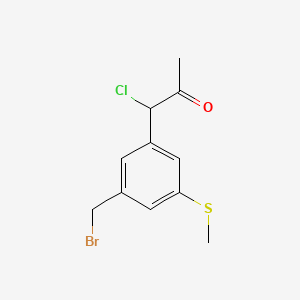
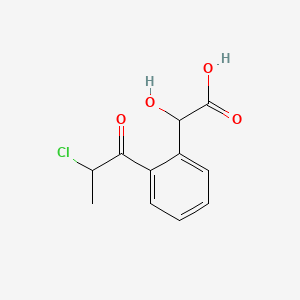

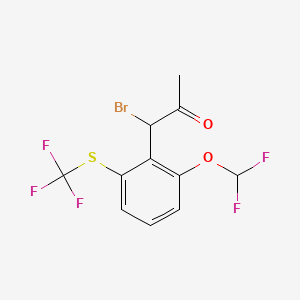

![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)
